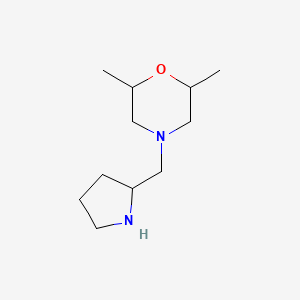

2,6-Dimethyl-4-(pyrrolidin-2-ylmethyl)morpholine

Description

Properties

IUPAC Name |

2,6-dimethyl-4-(pyrrolidin-2-ylmethyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O/c1-9-6-13(7-10(2)14-9)8-11-4-3-5-12-11/h9-12H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJIJYQDLQDIDLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)CC2CCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"synthesis of 2,6-Dimethyl-4-(pyrrolidin-2-ylmethyl)morpholine"

An In-Depth Technical Guide to the Synthesis of 2,6-Dimethyl-4-(pyrrolidin-2-ylmethyl)morpholine

Abstract

This technical guide provides a comprehensive, step-by-step methodology for the synthesis of the novel chemical entity, this compound. The document is structured to provide researchers, scientists, and drug development professionals with a scientifically sound and reproducible synthetic route, grounded in established chemical principles. The synthesis is approached via a convergent strategy, involving the preparation of two key heterocyclic precursors, cis/trans-2,6-dimethylmorpholine and N-Boc-2-(chloromethyl)pyrrolidine, followed by their coupling and subsequent deprotection. Each stage of the synthesis is detailed with explicit experimental protocols, reagent specifications, and expected outcomes. The rationale behind key experimental choices is elucidated to provide a deeper understanding of the reaction mechanisms and potential challenges. All quantitative data is summarized in tabular format for clarity, and process workflows are visualized using Graphviz diagrams to enhance comprehension. This guide is intended to serve as a practical resource for the synthesis of this and structurally related compounds, which hold potential for exploration in medicinal chemistry and drug discovery programs.

Introduction

The confluence of multiple privileged heterocyclic scaffolds within a single molecular entity represents a compelling strategy in modern drug discovery for exploring novel chemical space. The target molecule, this compound, is a novel compound that marries the structural features of morpholine and pyrrolidine. The morpholine ring is a common motif in a multitude of approved drugs, valued for its favorable physicochemical properties and ability to engage in hydrogen bonding.[1][2] Similarly, the pyrrolidine ring is a cornerstone of many natural products and synthetic drugs, offering a versatile scaffold for stereochemical diversity.[3][4] The dimethyl substitution on the morpholine ring and the methylene linker to the pyrrolidine introduce specific conformational constraints and steric features that could be exploited for selective biological targeting.

This guide outlines a robust and logical synthetic pathway to access this promising compound, starting from commercially available precursors. The chosen strategy emphasizes efficiency, scalability, and control over the chemical transformations.

Retrosynthetic Analysis and Synthetic Strategy

A convergent retrosynthetic analysis of the target molecule suggests a logical disconnection at the C-N bond between the morpholine nitrogen and the pyrrolidin-2-ylmethyl moiety. This approach simplifies the synthesis into the preparation of two key building blocks: 2,6-dimethylmorpholine and a suitably activated pyrrolidine derivative, such as 2-(chloromethyl)pyrrolidine. The pyrrolidine nitrogen will be protected with a tert-butyloxycarbonyl (Boc) group to prevent self-alkylation and other side reactions during the coupling step.

Figure 1: Retrosynthetic analysis of this compound.

Synthesis of Precursors

Synthesis of cis/trans-2,6-Dimethylmorpholine

The synthesis of 2,6-dimethylmorpholine is well-documented and can be reliably achieved through the acid-catalyzed cyclization of diisopropanolamine.[5][6] This reaction typically yields a mixture of cis and trans isomers, which can often be used directly in subsequent steps or separated by fractional distillation if a specific isomer is required.[6]

Experimental Protocol:

-

To a reaction vessel equipped with a mechanical stirrer, dropping funnel, and a distillation apparatus, cautiously add concentrated sulfuric acid.

-

While vigorously stirring, slowly add diisopropanolamine to the sulfuric acid. The addition is exothermic and the temperature should be monitored.

-

After the addition is complete, heat the reaction mixture to 170-180 °C. Water will begin to distill off.

-

Maintain the temperature and continue the reaction for 3-5 hours, or until no more water is collected.

-

Allow the reaction mixture to cool to room temperature.

-

Slowly and carefully add the cooled reaction mixture to a stirred, ice-cold solution of concentrated sodium hydroxide to neutralize the acid and liberate the free amine.

-

The product, 2,6-dimethylmorpholine, will separate as an organic layer. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by distillation.

Table 1: Materials and Reagents for the Synthesis of 2,6-Dimethylmorpholine

| Reagent/Material | Molecular Weight ( g/mol ) | Moles (mol) | Mass/Volume |

| Diisopropanolamine | 133.19 | 1.0 | 133.19 g |

| Sulfuric Acid (98%) | 98.08 | 1.5 - 2.0 | 83 - 110 mL |

| Sodium Hydroxide | 40.00 | As needed | As needed |

| Dichloromethane | 84.93 | - | As needed |

| Anhydrous Sodium Sulfate | 142.04 | - | As needed |

Figure 2: Experimental workflow for the synthesis of 2,6-dimethylmorpholine.

Synthesis of N-Boc-2-(chloromethyl)pyrrolidine

This precursor is synthesized in a two-step process starting from commercially available N-Boc-proline.

The carboxylic acid functionality of N-Boc-proline is reduced to a primary alcohol. A common and effective method is the use of borane-tetrahydrofuran complex.

Experimental Protocol:

-

In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-proline in anhydrous tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of borane-tetrahydrofuran complex (1 M in THF) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Carefully quench the reaction by the slow, dropwise addition of methanol at 0 °C.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-prolinol as a colorless oil or a white solid.

Table 2: Materials and Reagents for the Synthesis of N-Boc-Prolinol

| Reagent/Material | Molecular Weight ( g/mol ) | Moles (mol) | Mass/Volume |

| N-Boc-Proline | 215.25 | 1.0 | 215.25 g |

| Borane-THF complex (1 M) | - | 1.2 | 1.2 L |

| Anhydrous Tetrahydrofuran (THF) | 72.11 | - | As needed |

| Methanol | 32.04 | - | As needed |

| Ethyl Acetate | 88.11 | - | As needed |

| Saturated Sodium Bicarbonate | - | - | As needed |

| Brine | - | - | As needed |

| Anhydrous Magnesium Sulfate | 120.37 | - | As needed |

Expected Yield: >90%

The primary alcohol of N-Boc-prolinol is converted to a chloride using a chlorinating agent such as thionyl chloride or cyanuric chloride. The use of thionyl chloride in the presence of a base like pyridine is a standard procedure.

Experimental Protocol:

-

In a flame-dried, round-bottom flask under an inert atmosphere, dissolve N-Boc-prolinol in anhydrous dichloromethane.

-

Add pyridine to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add thionyl chloride dropwise to the stirred solution.

-

After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Quench the reaction by carefully pouring it into ice-cold water.

-

Separate the organic layer and wash it sequentially with cold 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford N-Boc-2-(chloromethyl)pyrrolidine.

Table 3: Materials and Reagents for the Synthesis of N-Boc-2-(chloromethyl)pyrrolidine

| Reagent/Material | Molecular Weight ( g/mol ) | Moles (mol) | Mass/Volume |

| N-Boc-Prolinol | 201.27 | 1.0 | 201.27 g |

| Thionyl Chloride | 118.97 | 1.2 | 87.5 mL |

| Pyridine | 79.10 | 1.5 | 120 mL |

| Anhydrous Dichloromethane | 84.93 | - | As needed |

| 1 M Hydrochloric Acid | - | - | As needed |

| Saturated Sodium Bicarbonate | - | - | As needed |

| Brine | - | - | As needed |

| Anhydrous Sodium Sulfate | 142.04 | - | As needed |

Expected Yield: 80-90%

Final Coupling and Deprotection

N-Alkylation of 2,6-Dimethylmorpholine with N-Boc-2-(chloromethyl)pyrrolidine

This step involves a nucleophilic substitution reaction where the secondary amine of 2,6-dimethylmorpholine displaces the chloride from N-Boc-2-(chloromethyl)pyrrolidine. A non-nucleophilic base is used to scavenge the HCl formed during the reaction.

Experimental Protocol:

-

In a round-bottom flask, dissolve 2,6-dimethylmorpholine and N-Boc-2-(chloromethyl)pyrrolidine in a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF).

-

Add a suitable base, such as potassium carbonate or diisopropylethylamine (DIPEA).

-

Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

After the reaction is complete, cool the mixture to room temperature and filter off any inorganic salts.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude Boc-protected product. This can be purified by column chromatography if necessary.

Table 4: Materials and Reagents for N-Alkylation

| Reagent/Material | Molecular Weight ( g/mol ) | Moles (mol) | Mass/Volume |

| 2,6-Dimethylmorpholine | 115.17 | 1.0 | 115.17 g |

| N-Boc-2-(chloromethyl)pyrrolidine | 219.70 | 1.1 | 241.67 g |

| Potassium Carbonate | 138.21 | 2.0 | 276.42 g |

| Acetonitrile | 41.05 | - | As needed |

| Ethyl Acetate | 88.11 | - | As needed |

| Water | 18.02 | - | As needed |

| Brine | - | - | As needed |

| Anhydrous Sodium Sulfate | 142.04 | - | As needed |

Expected Yield: 70-85%

Deprotection of the Boc Group

The final step is the removal of the Boc protecting group to yield the target compound. This is typically achieved under acidic conditions.

Experimental Protocol:

-

Dissolve the Boc-protected intermediate in a suitable solvent such as dichloromethane or dioxane.

-

Add a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane.

-

Stir the reaction mixture at room temperature for 1-4 hours. Monitor the deprotection by TLC or LC-MS.

-

Once the reaction is complete, remove the solvent and excess acid under reduced pressure.

-

Dissolve the residue in water and basify with a strong base (e.g., NaOH or K₂CO₃) to a pH of >10.

-

Extract the aqueous layer with dichloromethane or another suitable organic solvent.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the final product, this compound.

Table 5: Materials and Reagents for Boc Deprotection

| Reagent/Material | Molecular Weight ( g/mol ) | Moles (mol) | Mass/Volume |

| Boc-protected Intermediate | ~314.46 | 1.0 | ~314.46 g |

| Trifluoroacetic Acid (TFA) | 114.02 | - | 5-10 equivalents |

| Dichloromethane | 84.93 | - | As needed |

| Sodium Hydroxide Solution (e.g., 2M) | - | - | As needed |

| Anhydrous Sodium Sulfate | 142.04 | - | As needed |

Expected Yield: >90%

Figure 3: Final steps in the synthesis of this compound.

Characterization

The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and connectivity of the atoms.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

References

Sources

- 1. researchgate.net [researchgate.net]

- 2. e3s-conferences.org [e3s-conferences.org]

- 3. mdpi.com [mdpi.com]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US4504363A - Preparation of cis-2,6-dimethylmorpholine - Google Patents [patents.google.com]

- 6. EP0094565B1 - Process for the preparation of cis-2,6-dimethyl morpholine - Google Patents [patents.google.com]

An In-depth Technical Guide to 2,6-Dimethyl-4-(pyrrolidin-2-ylmethyl)morpholine (CAS 1212315-86-0)

Therefore, this guide will provide a comprehensive overview of the core structural components of this molecule: the 2,6-dimethylmorpholine scaffold and the N-(pyrrolidin-2-ylmethyl) substituent. By understanding the properties, synthesis, and biological relevance of these fragments, researchers can infer potential characteristics and applications of the target molecule and design experimental workflows for its synthesis and evaluation.

Part 1: Deconstructing the Core Components

The target molecule is an N-substituted derivative of 2,6-dimethylmorpholine. This structure combines two key heterocyclic systems, each contributing unique properties.

The 2,6-Dimethylmorpholine Scaffold: A Privileged Structure in Medicinal Chemistry

The morpholine ring is a six-membered heterocycle containing both an oxygen and a nitrogen atom. The presence of two methyl groups at the 2 and 6 positions introduces stereochemical considerations, leading to cis and trans isomers. The cis isomer is often favored in synthetic procedures.[1] Morpholine and its derivatives are considered "privileged structures" in drug discovery due to their favorable physicochemical and pharmacokinetic properties.[2] They are frequently incorporated into bioactive molecules to enhance potency and metabolic stability.[2]

Key Attributes of the Morpholine Moiety:

-

Improved Pharmacokinetics: The morpholine ring can improve aqueous solubility and metabolic stability of a drug candidate.

-

Versatile Synthetic Handle: The secondary amine of the morpholine ring provides a readily accessible point for chemical modification and the introduction of various substituents.[3]

-

Broad Biological Activity: Morpholine derivatives have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[2][4]

The Pyrrolidine-2-ylmethyl Substituent: A Gateway to Biological Targets

The pyrrolidine ring is a five-membered saturated heterocycle that is a common motif in natural products and pharmaceuticals.[5][6] The pyrrolidin-2-ylmethyl group attaches the pyrrolidine ring to the morpholine nitrogen via a methylene linker.

Key Attributes of the Pyrrolidine Moiety:

-

Chirality: The C2 position of the pyrrolidine ring is a chiral center, allowing for stereoselective interactions with biological targets.

-

Hydrogen Bonding: The secondary amine within the pyrrolidinemethyl group can act as both a hydrogen bond donor and acceptor, facilitating interactions with proteins and enzymes.

-

Structural Rigidity and Flexibility: The five-membered ring provides a degree of conformational constraint, while the methylene linker allows for flexibility in positioning the pyrrolidine moiety for optimal binding.

-

Diverse Biological Roles: Pyrrolidine derivatives are known to exhibit a vast array of biological activities, including acting as enzyme inhibitors and receptor ligands.[7]

Part 2: Postulated Physicochemical Properties

While experimental data for the target molecule is unavailable, we can predict some of its properties based on its constituent parts.

| Property | Predicted Value/Characteristic |

| Molecular Formula | C₁₁H₂₂N₂O |

| Molecular Weight | 198.31 g/mol |

| Appearance | Likely a liquid or a low-melting solid at room temperature. |

| Solubility | Expected to have some solubility in water and good solubility in organic solvents like methanol, ethanol, and dichloromethane. The presence of two basic nitrogen atoms would allow for the formation of water-soluble salts with acids. |

| Stereochemistry | The molecule possesses at least two chiral centers: the C2 of the pyrrolidine ring and the C2 and C6 of the morpholine ring (which can exist as cis or trans isomers). This will result in multiple possible stereoisomers. |

| LogP (Predicted) | The molecule is expected to have a relatively low LogP value, suggesting a degree of hydrophilicity. |

Part 3: Hypothetical Synthesis Strategy

A plausible synthetic route to 2,6-Dimethyl-4-(pyrrolidin-2-ylmethyl)morpholine would involve the N-alkylation of 2,6-dimethylmorpholine with a suitable pyrrolidine-based electrophile. A general, two-step approach is outlined below.

Step 1: Preparation of the Electrophile (2-(Chloromethyl)pyrrolidine derivative)

The synthesis would likely start with a commercially available N-protected proline derivative, such as Boc-prolinol. The hydroxyl group can be converted to a good leaving group, such as a chloride or a tosylate.

Experimental Protocol: Chlorination of N-Boc-2-(hydroxymethyl)pyrrolidine

-

Reaction Setup: To a solution of N-Boc-2-(hydroxymethyl)pyrrolidine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add triethylamine (1.2 eq).

-

Chlorination: Slowly add a solution of thionyl chloride (1.1 eq) in DCM to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at 0 °C for 1-2 hours and then allow it to warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-Boc-2-(chloromethyl)pyrrolidine.

Step 2: N-Alkylation of 2,6-Dimethylmorpholine

The crude N-Boc-2-(chloromethyl)pyrrolidine can then be reacted with 2,6-dimethylmorpholine to form the target molecule. The Boc protecting group can be removed in a subsequent step if the unprotected pyrrolidine is desired.

Experimental Protocol: N-Alkylation and Deprotection

-

Alkylation: To a solution of 2,6-dimethylmorpholine (1.0 eq) and N-Boc-2-(chloromethyl)pyrrolidine (1.1 eq) in a suitable solvent such as acetonitrile or DMF, add a non-nucleophilic base like potassium carbonate (2.0 eq).

-

Heating: Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

-

Work-up and Purification: After completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

-

Deprotection (Optional): The Boc-protected product can be dissolved in a solution of HCl in dioxane or trifluoroacetic acid in DCM to remove the Boc group. The resulting hydrochloride salt can be isolated by precipitation or evaporation.

Diagram of the Proposed Synthetic Workflow:

Caption: Proposed synthetic workflow for this compound.

Part 4: Potential Biological and Research Applications

Given the pharmacological importance of both the morpholine and pyrrolidine scaffolds, this compound represents an interesting candidate for biological screening.

Potential Areas of Investigation:

-

CNS Disorders: Many morpholine and pyrrolidine derivatives exhibit activity in the central nervous system. This compound could be screened for activity as an antidepressant, anxiolytic, or for its potential in neurodegenerative diseases.

-

Enzyme Inhibition: The structural motifs present in the target molecule are found in various enzyme inhibitors. It could be a candidate for screening against kinases, proteases, or other enzyme classes. For instance, some pyrrolidine amides are known inhibitors of N-acylethanolamine acid amidase (NAAA), which is involved in pain and inflammation.[7]

-

Receptor Ligand: The molecule's structure could allow it to bind to various G-protein coupled receptors (GPCRs) or ion channels.

-

Antimicrobial Activity: Both morpholine and pyrrolidine derivatives have been reported to possess antimicrobial and antifungal properties.[4]

Logical Flow for Biological Evaluation:

Caption: A logical workflow for the biological evaluation of the target compound.

Part 5: Conclusion and Future Directions

This compound is a novel chemical entity with limited publicly available data. However, by analyzing its constituent morpholine and pyrrolidine scaffolds, we can infer its potential physicochemical properties, devise a plausible synthetic strategy, and identify promising avenues for biological investigation. The presence of multiple chiral centers suggests that stereoselective synthesis and separation of individual isomers will be crucial for elucidating its structure-activity relationships. Further research is warranted to synthesize this compound and evaluate its biological profile, which may uncover novel therapeutic applications.

References

- Kharb, R., Sharma, P. C., & Yar, M. S. (2011). Pharmacological significance of morpholine: a review. Journal of Enzyme Inhibition and Medicinal Chemistry, 26(3), 317-325.

- Conti, P., Di Francesco, M. E., & Ciana, A. (2020). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 25(23), 5747.

- Zarudnitskii, E. V., & Shishkin, O. V. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(15), 4987.

- Goetz, N., Himmele, W., & Hupfer, L. (1985). U.S. Patent No. 4,504,363. Washington, DC: U.S.

- Khamitova, A. S., et al. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review).

- Singh, R. K., & Singh, P. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic chemistry, 96, 103578.

- Naim, M. J., Alam, O., & Alam, M. J. (2015). A review on pharmacological profile of Morpholine derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 7(10), 1-10.

- Goetz, N., Himmele, W., & Hupfer, L. (1981). Process for the preparation of cis-2,6-dimethyl morpholine.

- Naim, M. J., et al. (2015). A review on pharmacological profile of Morpholine derivatives.

-

PubChem. (n.d.). Morpholine, 2,6-dimethyl-4-tridecyl-, cis-. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis method of 2, 6-dimethyl-4-bromopyridine.

-

PubChem. (n.d.). Morpholine, 2,6-dimethyl-4-tridecyl-, cis-. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). Preparation of morpholine.

- Zhou, P., et al. (2019). Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. MedChemComm, 10(2), 275-287.

- Singh, R. K., & Singh, P. (2020).

-

PubChem. (n.d.). Morpholine. National Center for Biotechnology Information. Retrieved from [Link]

-

National Center for Biotechnology Information (n.d.). 2,6-Dimethyl-4-(1,3,4-oxadiazol-2-yl)quinoline. PubChem. Retrieved from [Link]

Sources

- 1. US4504363A - Preparation of cis-2,6-dimethylmorpholine - Google Patents [patents.google.com]

- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of N-substituted morpholine nucleoside derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Physicochemical Characterization of Novel Pyrrolidine-Morpholine Hybrids

Introduction: The Strategic Imperative for Physicochemical Profiling in Drug Discovery

In the landscape of modern drug discovery, the synthesis of a novel molecular entity is merely the opening chapter. The true potential of a candidate molecule, such as the promising class of pyrrolidine-morpholine hybrids, is only revealed through a meticulous and comprehensive physicochemical characterization.[1] These foundational properties govern a molecule's journey through biological systems—influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[2] A well-characterized molecule with a balanced physicochemical profile is more likely to navigate the complexities of drug development and emerge as a successful therapeutic agent.[2][3]

This guide provides a holistic framework for the physicochemical evaluation of novel pyrrolidine-morpholine hybrids. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic rationale behind each experimental choice. We will delve into the critical interplay of structural, biopharmaceutical, and thermal properties that collectively define the developability of these promising compounds.

Part 1: Foundational Structural and Purity Assessment

The initial and most critical step in characterizing any new chemical entity is to unequivocally confirm its structure and assess its purity. These preliminary analyses form the bedrock upon which all subsequent data rests.

Unambiguous Structural Elucidation

Spectroscopic techniques are indispensable for piecing together the molecular architecture of newly synthesized pyrrolidine-morpholine hybrids.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: As a primary tool for structural elucidation, NMR provides detailed information about the atomic framework of a molecule.[4][5] Both 1D (¹H and ¹³C) and 2D NMR techniques are employed to map out the connectivity and spatial relationships of atoms within the hybrid structure.[6][7][8]

-

Mass Spectrometry (MS): This technique provides the precise molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) is particularly valuable for validating the molecular formula.

-

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule, offering corroborative evidence for the proposed structure.

-

Single-Crystal X-ray Diffraction: For crystalline solids, single-crystal X-ray diffraction offers the most definitive three-dimensional atomic structure.[9][10][11][12] This powerful technique can unambiguously determine molecular geometry, stereochemistry, and intermolecular interactions.[9][13]

Rigorous Purity Determination

The purity of a compound is paramount, as impurities can significantly impact biological activity and physicochemical properties.[14] A purity level of ≥95% is generally considered the minimum standard for compounds undergoing further investigation.[14]

-

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for assessing the purity of small molecules.[][16] A well-developed HPLC method can separate the target compound from impurities, allowing for accurate quantification.[17]

-

Elemental Analysis: This method determines the percentage composition of elements (C, H, N, S) in the compound, providing an independent measure of purity.

Part 2: Biopharmaceutical Profiling: The Interplay of Solubility and Lipophilicity

The ability of a drug to be absorbed and reach its target is fundamentally linked to its solubility and lipophilicity. These two properties are often in a delicate balance, and understanding their interplay is crucial for predicting a compound's in vivo behavior.[3][18]

Aqueous Solubility: A Prerequisite for Absorption

A drug must first dissolve in the aqueous environment of the gastrointestinal tract to be absorbed.[18] Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability.[3][18]

Experimental Protocol: Kinetic and Thermodynamic Solubility Assessment [19][20]

-

Kinetic Solubility: This high-throughput method provides an early indication of a compound's solubility under non-equilibrium conditions.

-

Thermodynamic Solubility (Shake-Flask Method): Considered the gold standard, this method determines the equilibrium solubility of a compound.[19] An excess of the compound is agitated in a specific buffer (e.g., phosphate-buffered saline, pH 7.4) for a defined period (e.g., 24-48 hours) to reach equilibrium.[21] The concentration of the dissolved compound is then quantified, typically by HPLC.

Lipophilicity: Navigating Biological Membranes

Lipophilicity, the affinity of a compound for a lipid-rich environment, is a key determinant of its ability to cross cell membranes.[22][] It is typically expressed as the logarithm of the partition coefficient (LogP) or the distribution coefficient (LogD) at a specific pH.[2]

Experimental Protocol: LogP/LogD Determination (Shake-Flask Method) [21][24]

-

Preparation of Phases: Prepare a biphasic system of n-octanol (representing a lipidic environment) and an aqueous buffer (e.g., PBS, pH 7.4).[25]

-

Partitioning: A known amount of the pyrrolidine-morpholine hybrid is dissolved in one of the phases. The two phases are then mixed vigorously and allowed to separate.

-

Quantification: The concentration of the compound in each phase is determined by a suitable analytical method, such as HPLC with UV detection.[25]

-

Calculation: The LogP (for non-ionizable compounds) or LogD (for ionizable compounds at a specific pH) is calculated as the base-10 logarithm of the ratio of the compound's concentration in the organic phase to its concentration in the aqueous phase.[26]

Part 3: Solid-State Characterization: Understanding Thermal Behavior and Stability

The solid-state properties of a drug substance can significantly influence its manufacturing, formulation, and stability.[27] Thermal analysis techniques provide valuable insights into these characteristics.[28][29]

Thermal Analysis

-

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature.[30][31] It is used to determine melting point, crystallinity, and polymorphic transitions.[30][32]

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature.[30][33] It is useful for assessing thermal stability, decomposition profiles, and the presence of residual solvents or water.[28][30]

Experimental Protocol: Combined TGA/DSC Analysis [30][32]

A simultaneous TGA/DSC instrument allows for the concurrent measurement of mass change and heat flow, providing a comprehensive thermal profile of the compound.[30][32]

-

Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) is placed in an appropriate pan (e.g., aluminum or platinum).[33]

-

Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).[33]

-

Data Analysis: The resulting thermograms are analyzed to identify thermal events such as melting, decomposition, and phase transitions.

Part 4: Data Integration and Interpretation

The true power of physicochemical characterization lies in the integrated analysis of all collected data. This holistic view allows for a comprehensive understanding of the compound's strengths and weaknesses, guiding further optimization and development efforts.

Quantitative Data Summary

| Physicochemical Parameter | Analytical Technique | Result | Interpretation |

| Identity and Structure | |||

| Molecular Formula | HRMS | C₁₅H₂₀N₂O₂ | Confirmed |

| Molecular Weight | HRMS | 260.1525 g/mol | Confirmed |

| ¹H and ¹³C NMR | NMR Spectroscopy | Consistent with proposed structure | Structure confirmed |

| Purity | |||

| Purity | HPLC | >98% | High purity |

| Biopharmaceutical Properties | |||

| Kinetic Solubility (pH 7.4) | Nephelometry | 75 µg/mL | Moderate solubility |

| Thermodynamic Solubility (pH 7.4) | Shake-Flask/HPLC | 68 µg/mL | Moderate solubility |

| LogD (pH 7.4) | Shake-Flask/HPLC | 2.1 | Optimal for oral absorption |

| Solid-State Properties | |||

| Melting Point | DSC | 155 °C | Crystalline solid |

| Decomposition Temperature | TGA | >250 °C | Thermally stable |

Visualizing Experimental Workflows

Caption: A streamlined workflow for the synthesis and comprehensive physicochemical characterization of novel pyrrolidine-morpholine hybrids.

Conclusion: A Pathway to De-risked Drug Development

The physicochemical characterization of novel pyrrolidine-morpholine hybrids is a critical, multi-faceted process that provides the essential data needed to make informed decisions in drug discovery. By systematically evaluating the structural, biopharmaceutical, and thermal properties of these compounds, researchers can identify candidates with the highest probability of success. This in-depth understanding de-risks the development process, saving valuable time and resources, and ultimately accelerating the journey from a promising molecule to a life-changing therapeutic.

References

-

AZoLifeSciences. (2021, February 1). Importance of Solubility and Lipophilicity in Drug Development. [Link]

-

Excillum. Small molecule crystallography. [Link]

-

NETZSCH-Gerätebau GmbH. (2020, January 7). Reliable Characterization of Pharmaceuticals Using Thermal Analysis. [Link]

-

Eastern Analytical Symposium. E13 - Small Molecule Single Crystal X-Ray Crystallography in Structural Chemistry. [Link]

-

Lab Manager. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. [Link]

-

The University of Queensland. Small molecule X-ray crystallography. [Link]

-

Impact Analytical. Thermal Analysis Techniques. [Link]

-

EngagedScholarship@CSU. Introduction to Pharmaceutical Thermal Analysis: a Teaching Tool. [Link]

-

Pharma Specialists. (2024, November 16). Role of Lipophilicity in Drug Formulation Development. [Link]

-

Mettler Toledo. Simultaneous Thermal Analysis | TGA/DSC. [Link]

-

Coltescu A.R, Butnariu M, Sarac I. (2020, May 11). The Importance of Solubility for New Drug Molecules. [Link]

-

Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. [Link]

-

PubMed. A simple and efficient synthesis of fused morpholine pyrrolidines/piperdines with potential insecticidal activities. [Link]

-

Taylor & Francis Online. Is there enough focus on lipophilicity in drug discovery?[Link]

-

AZoLifeSciences. (2023, November 9). X-ray Crystallography for Molecular Structure Determination. [Link]

-

Ardena. Survey of Material Science and Characterization Techniques for Small Molecules – Part I. [Link]

-

SciSpace. (2012, February 10). Experimental and Computational Methods Pertaining to Drug Solubility. [Link]

-

ACD/Labs. LogP—Making Sense of the Value. [Link]

-

National Institutes of Health. (2022, October 1). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. [Link]

-

ResearchGate. (PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

-

IEEE Xplore. Nuclear Magnetic Resonance Spectroscopy Application in charterization of Heterocyclic Compounds. [Link]

-

Creative Biolabs. Physicochemical Characterization. [Link]

-

Semantic Scholar. Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

-

Royal Society of Chemistry. (2011, November 4). Characterising Chemical Structure Using Physicochemical Descriptors. [Link]

-

National Institutes of Health. Physicochemical characterization of drug nanocarriers. [Link]

-

ACS Publications. (2009, January 2). Revision of Purity Criteria for Tested Compounds. [Link]

-

ResearchGate. NMR Structural Characterization of Oxygen Heterocyclic Compounds. [Link]

-

National Institutes of Health. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. [Link]

-

Indian Journal of Forensic Medicine & Toxicology. View of A Review on Novel Analytical Method Development and Validation by RP-HPLC Method. [Link]

-

Pace Analytical. Characterization of Physicochemical Properties. [Link]

-

ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

-

Agilent. Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. [Link]

-

ResearchGate. (2024, October 15). (PDF) Synthesis, Characterization and Antibacterial Activity of Some Novel Pyrido[2,3-b]indole, Morpholine and Chalcone Hybrid Compounds. [Link]

-

Frontiers. (2025, February 28). Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine. [Link]

-

PubMed Central. (2025, February 28). Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine. [Link]

-

PubMed. (2020, October 5). Synthesis and Biological Evaluation of Pyrazoline and Pyrrolidine-2,5-dione Hybrids as Potential Antitumor Agents. [Link]

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. tandfonline.com [tandfonline.com]

- 3. azolifesciences.com [azolifesciences.com]

- 4. Nuclear Magnetic Resonance Spectroscopy Application in charterization of Heterocyclic Compounds | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. semanticscholar.org [semanticscholar.org]

- 8. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 9. rigaku.com [rigaku.com]

- 10. excillum.com [excillum.com]

- 11. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 12. azolifesciences.com [azolifesciences.com]

- 13. eas.org [eas.org]

- 14. pubs.acs.org [pubs.acs.org]

- 16. medicopublication.com [medicopublication.com]

- 17. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 19. scispace.com [scispace.com]

- 20. Physicochemical Characterization - Creative Biolabs [creative-biolabs.com]

- 21. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Role of Lipophilicity in Drug Formulation Development [pharmaspecialists.com]

- 24. acdlabs.com [acdlabs.com]

- 25. agilent.com [agilent.com]

- 26. documents.thermofisher.com [documents.thermofisher.com]

- 27. pacelabs.com [pacelabs.com]

- 28. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 29. Thermal Analysis Techniques - www.impactanalytical.com [impactanalytical.com]

- 30. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]

- 31. skpharmteco.com [skpharmteco.com]

- 32. mt.com [mt.com]

- 33. engagedscholarship.csuohio.edu [engagedscholarship.csuohio.edu]

A Predictive Spectroscopic Guide to 2,6-Dimethyl-4-(pyrrolidin-2-ylmethyl)morpholine: An In-depth Technical Analysis

Introduction

In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are the cornerstones of this characterization process. This guide focuses on a unique heterocyclic compound, 2,6-Dimethyl-4-(pyrrolidin-2-ylmethyl)morpholine, a molecule with potential applications in medicinal chemistry due to its combination of morpholine and pyrrolidine scaffolds.

Molecular Structure and Key Fragments

The structure of this compound combines two key heterocyclic systems linked by a methylene bridge. Understanding the individual contributions of these fragments is crucial for predicting the overall spectroscopic behavior.

Caption: Molecular structure highlighting the constituent fragments.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. The predicted chemical shifts for our target molecule are based on the known spectra of 2,6-dimethylmorpholine and N-substituted pyrrolidines, with adjustments for the electronic effects of the combined structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be complex due to the number of non-equivalent protons. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen and oxygen atoms.

| Predicted ¹H NMR Data | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Pyrrolidine Ring | ~3.0 - 3.2 | m | 1H | CH (position 2) |

| ~2.8 - 3.0 | m | 2H | CH₂ (position 5) | |

| ~1.7 - 1.9 | m | 4H | CH₂ (positions 3 & 4) | |

| Methylene Bridge | ~2.5 - 2.7 | m | 2H | N-CH₂-CH |

| Morpholine Ring | ~3.5 - 3.7 | m | 2H | O-CH (positions 2 & 6) |

| ~2.6 - 2.8 | m | 2H | N-CH₂ (axial, positions 3 & 5) | |

| ~2.2 - 2.4 | m | 2H | N-CH₂ (equatorial, positions 3 & 5) | |

| ~1.0 - 1.2 | d | 6H | CH₃ (positions 2 & 6) |

Rationale: The protons on carbons adjacent to the oxygen in the morpholine ring (positions 2 and 6) are expected to be the most deshielded. The methylene bridge protons will be influenced by both nitrogen atoms. The pyrrolidine protons will show shifts consistent with an N-alkylated pyrrolidine.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework. Due to the molecule's asymmetry, each carbon atom is expected to give a distinct signal.

| Predicted ¹³C NMR Data | Chemical Shift (δ, ppm) | Assignment |

| Pyrrolidine Ring | ~60 - 65 | CH (position 2) |

| ~54 - 58 | CH₂ (position 5) | |

| ~28 - 32 | CH₂ (position 3) | |

| ~22 - 26 | CH₂ (position 4) | |

| Methylene Bridge | ~58 - 62 | N-CH₂-CH |

| Morpholine Ring | ~72 - 76 | O-CH (positions 2 & 6) |

| ~55 - 60 | N-CH₂ (positions 3 & 5) | |

| ~18 - 22 | CH₃ (positions 2 & 6) |

Rationale: The carbons bonded to oxygen in the morpholine ring (C-2 and C-6) will have the largest chemical shift. Carbons adjacent to nitrogen atoms will also be deshielded compared to simple alkanes.

Experimental Protocol for NMR Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O for water-soluble salts).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment is recommended to differentiate between CH, CH₂, and CH₃ groups.

-

2D NMR (if necessary): For unambiguous assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons are advised.[1][2]

Mass Spectrometry (MS): Elucidating Fragmentation Pathways

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For amines, alpha-cleavage is a dominant fragmentation pathway.[3]

Predicted Fragmentation

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) and several characteristic fragment ions resulting from the cleavage of bonds adjacent to the nitrogen atoms.

Caption: Predicted major fragmentation pathways in EI-MS.

| Predicted Fragment (m/z) | Proposed Structure/Loss |

| 212 | Molecular Ion [M]⁺ |

| 142 | [M - C₄H₈N]⁺ (α-cleavage at pyrrolidine ring) |

| 112 | [M - C₅H₁₀NO]⁺ (α-cleavage at morpholine ring) |

| 84 | [C₅H₁₀N]⁺ (Pyrrolidin-2-ylmethyl cation) |

Experimental Protocol for MS Analysis

-

Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) via direct infusion or coupled to a gas or liquid chromatograph.

-

Ionization: Utilize Electron Ionization (EI) for fragmentation analysis or a softer ionization technique like Electrospray Ionization (ESI) to primarily observe the protonated molecule [M+H]⁺.

-

Mass Analysis: Use a high-resolution mass spectrometer (e.g., TOF or Orbitrap) to obtain accurate mass measurements, which can aid in determining the elemental composition of the fragments.[4]

-

Tandem MS (MS/MS): To confirm fragmentation pathways, select the molecular ion (or protonated molecule) and subject it to collision-induced dissociation (CID) to observe its daughter ions.[5][6][7]

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.

Predicted IR Absorption Bands

The IR spectrum of this compound will be characterized by the vibrations of its aliphatic C-H, C-N, and C-O-C bonds. As a tertiary amine, it will lack N-H stretching bands.[8][9][10]

| Predicted Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 2950 - 2800 | C-H stretch | Aliphatic (CH, CH₂, CH₃) |

| 1250 - 1020 | C-N stretch | Tertiary amine |

| 1150 - 1085 | C-O-C stretch | Ether |

| 1470 - 1430 | C-H bend | CH₂ |

| 1380 - 1370 | C-H bend | CH₃ |

Rationale: The spectrum will be dominated by strong C-H stretching absorptions below 3000 cm⁻¹. The C-O-C stretch of the morpholine ether linkage is expected to be a strong, prominent band. The C-N stretching vibrations of the tertiary amines will also be present in the fingerprint region.[11]

Experimental Protocol for IR Analysis

-

Sample Preparation: The sample, if liquid, can be analyzed neat as a thin film between two salt plates (e.g., NaCl or KBr). If solid, it can be prepared as a KBr pellet or as a mull in Nujol.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum typically from 4000 to 400 cm⁻¹. A background spectrum should be taken before the sample spectrum to subtract atmospheric CO₂ and H₂O absorptions.

Conclusion

While awaiting experimental verification, this predictive guide provides a comprehensive and scientifically grounded framework for the spectroscopic characterization of this compound. By systematically analyzing the contributions of its constituent fragments, we have established a detailed hypothesis for its ¹H NMR, ¹³C NMR, MS, and IR spectra. This approach underscores the power of fundamental spectroscopic principles in the structural elucidation of novel compounds, offering valuable insights for researchers in synthetic and medicinal chemistry.

References

-

PubChem. (n.d.). 1-Methylpyrrolidine. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectroscopy of N-methylpyrrolidine product in current work. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

-

PubChem. (n.d.). 2,6-Dimethylmorpholine. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectra of morpholine cation and fragment ions which are generated in the 118 nm light with the IR light on/off. Retrieved from [Link]

-

PubMed. (2025, December 1). Analysis of N-methyl-2-pyrrolidone and its hydroxy metabolite at low concentration level in water samples using liquid chromatography tandem mass spectrometry. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H and13C NMR spectra ofN-substituted morpholines. Retrieved from [Link]

-

PubMed. (2026, January 8). In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. Retrieved from [Link]

-

UCLA Chemistry & Biochemistry. (n.d.). IR: amines. Retrieved from [Link]

-

OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. Retrieved from [Link]

-

NIST. (n.d.). 2-Pyrrolidinone, 1-methyl-. NIST WebBook. Retrieved from [Link]

-

YouTube. (2016, September 15). Mass Spectrometry: Fragmentation Mechanisms. Retrieved from [Link]

-

PubMed. (n.d.). Fragmentation pathways of heroin-related alkaloids revealed by ion trap and quadrupole time-of-flight tandem mass spectrometry. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

PubMed. (n.d.). 1H and 13C NMR spectra of N-substituted morpholines. Retrieved from [Link]

-

DrugBank. (n.d.). N-Methylpyrrolidone. Retrieved from [Link]

-

Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

-

Illinois State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

ACD/Labs. (2008, May 6). Recognizing the NMR pattern for morpholine. Retrieved from [Link]

-

YouTube. (2018, September 20). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds | Mass Spectrometry. Retrieved from [Link]

-

MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]

-

CORE. (n.d.). Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. Retrieved from [Link]

-

PubChem. (n.d.). N-methyl-2-pyrrolidone. National Center for Biotechnology Information. Retrieved from [Link]

-

YouTube. (2011, December 17). S3.2.8 Analyse fragmentation patterns in mass spectra to find structure [HL IB Chemistry]. Retrieved from [Link]

-

MDPI. (n.d.). Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. Retrieved from [Link]

-

SlideShare. (n.d.). Ion fragmentation of small molecules in mass spectrometry. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Fragmentation pathways of heroin-related alkaloids revealed by ion trap and quadrupole time-of-flight tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. uab.edu [uab.edu]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 10. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

Unlocking the Therapeutic Potential of Dimethyl-Pyrrolidinyl-Morpholine Scaffolds: A Technical Guide to Target Identification and Validation

Introduction: The Emergence of a Privileged Scaffold

In the landscape of medicinal chemistry, the quest for novel molecular architectures with therapeutic promise is perpetual. The dimethyl-pyrrolidinyl-morpholine scaffold represents a compelling convergence of two well-established pharmacophores: the pyrrolidine and morpholine rings. Both heterocycles are independently recognized as "privileged structures" due to their frequent appearance in a wide array of biologically active compounds, from central nervous system (CNS) modulators to anticancer agents.[1][2][3] The morpholine moiety, with its unique physicochemical properties, often enhances aqueous solubility and metabolic stability, and its flexible conformation allows for favorable interactions with various biological targets.[4][5][6] Similarly, the pyrrolidine ring, a core component of the amino acid proline, provides a versatile, three-dimensional scaffold that is central to the activity of numerous natural products and synthetic drugs.[2][3]

The combination of these two rings into a single scaffold, further decorated with dimethyl substitutions, presents a unique chemical entity with the potential for novel biological activities. The specific arrangement and stereochemistry of these components can be expected to engender distinct interactions with protein targets, offering opportunities for the development of new classes of therapeutics. This in-depth technical guide provides a strategic roadmap for researchers and drug development professionals to systematically identify and validate the potential biological targets of dimethyl-pyrrolidinyl-morpholine scaffolds. We will eschew a rigid, one-size-fits-all approach, and instead, focus on the underlying principles and causal logic that should guide the experimental journey from hypothesis to validated target.

I. Defining the Hypothetical Target Space: An Evidence-Based Approach

Given the novelty of the dimethyl-pyrrolidinyl-morpholine scaffold, a crucial first step is to delineate a "hypothetical target space" based on the known biological activities of its constituent parts. This evidence-based approach allows for the formulation of initial hypotheses that can be systematically tested.

Insights from the Morpholine Moiety: A CNS and Oncology Mainstay

The morpholine ring is a prominent feature in drugs targeting the CNS.[1][4][5][6][7] Its ability to improve blood-brain barrier permeability makes it a valuable component in the design of neurotherapeutics.[4][5][6] Key target classes for morpholine-containing compounds include:

-

Receptors in Mood and Pain Pathways: Morpholine derivatives have been shown to modulate various receptors implicated in mood disorders and pain.[1][4]

-

Enzymes in Neurodegenerative Diseases: The morpholine scaffold is present in inhibitors of enzymes linked to neurodegenerative conditions like Alzheimer's and Parkinson's disease.[1][4]

-

Kinases in CNS Tumors: Certain morpholine-containing molecules exhibit inhibitory activity against kinases involved in the pathology of brain cancers.[1][4]

The Pyrrolidine Scaffold: A Hub of Anticancer and Antidiabetic Activity

The pyrrolidine ring is a versatile scaffold found in a multitude of compounds with potent biological effects, particularly in oncology and metabolic diseases.[2][3][8] Analysis of pyrrolidine-based molecules reveals a propensity to target:

-

Enzymes in Cancer Proliferation: A wide range of synthetic pyrrolidine derivatives have demonstrated significant anticancer activity by targeting enzymes crucial for cancer cell growth and survival.[2][8][9]

-

Regulators of Metabolic Pathways: The structural features of the pyrrolidine ring allow for interactions with targets involved in metabolic regulation, leading to the development of novel antidiabetic agents.[2]

The Principle of Bioisosterism: Expanding the Possibilities

The concept of bioisosteric replacement, where one functional group is substituted for another with similar physicochemical properties, is a powerful tool in drug design.[10][11][12][13][14] The dimethyl-pyrrolidinyl-morpholine scaffold can be viewed as a potential bioisostere for other known pharmacophores, which can provide clues to its potential targets. By comparing the three-dimensional structure and electronic properties of this scaffold to those of known ligands for various targets, we can generate further hypotheses about its biological activity.

The following table summarizes the key target classes associated with the individual morpholine and pyrrolidine scaffolds, forming the basis of our initial hypothetical target space for the combined dimethyl-pyrrolidinyl-morpholine scaffold.

| Scaffold Component | Known Target Classes | Therapeutic Areas |

| Morpholine | G-protein coupled receptors (GPCRs), Kinases, Ion Channels | Central Nervous System (CNS) disorders, Oncology |

| Pyrrolidine | Enzymes (e.g., kinases, proteases), Nuclear Receptors | Oncology, Metabolic Diseases, Infectious Diseases |

II. In Silico Target Prediction: A Rational Starting Point

Before embarking on extensive and resource-intensive experimental work, in silico methods provide a rational and efficient way to narrow down the list of potential targets.

Pharmacophore Modeling: Mapping the Interaction Landscape

Pharmacophore modeling is a computational technique used to define the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity.[15] By constructing a pharmacophore model for the dimethyl-pyrrolidinyl-morpholine scaffold, we can screen virtual libraries of known protein structures to identify those that are likely to bind to it.

Workflow for Pharmacophore Model Generation:

-

Conformational Analysis: Generate a diverse set of low-energy conformations of the dimethyl-pyrrolidinyl-morpholine scaffold.

-

Feature Identification: Identify key chemical features, such as hydrogen bond donors and acceptors, hydrophobic regions, and positive/negative ionizable groups.

-

Model Generation: Create a 3D arrangement of these features that represents the potential interaction points with a biological target.

-

Database Screening: Use the generated pharmacophore model as a query to search databases of protein structures (e.g., the Protein Data Bank) to find proteins with binding sites that are complementary to the model.

Caption: Workflow for in silico target prediction using pharmacophore modeling.

Machine Learning-Based Approaches: Leveraging Big Data in Drug Discovery

Recent advances in machine learning (ML) have enabled the development of powerful predictive models for drug-target interactions.[16] These models are trained on large datasets of known drug-target relationships and can be used to predict the probability of a novel compound binding to a given target. By inputting the structural information of the dimethyl-pyrrolidinyl-morpholine scaffold into these models, we can obtain a ranked list of potential targets for further investigation.

III. Experimental Target Identification: From Hypothesis to Evidence

While in silico methods are invaluable for generating hypotheses, experimental validation is essential to definitively identify the biological targets of the dimethyl-pyrrolidinyl-morpholine scaffold. The following sections detail robust, self-validating experimental workflows.

Affinity-Based Methods: Fishing for Targets

Affinity-based methods rely on the specific binding interaction between a small molecule and its protein target to isolate and identify the target from a complex biological mixture, such as a cell lysate.

This is a classic and powerful technique for target identification.[17][18][19][20]

Principle: A derivative of the dimethyl-pyrrolidinyl-morpholine scaffold is synthesized with a linker arm that allows it to be immobilized on a solid support (e.g., agarose beads). This "bait" is then incubated with a cell lysate. Proteins that bind to the scaffold are captured on the beads, while non-binding proteins are washed away. The bound proteins are then eluted and identified by mass spectrometry.

Detailed Protocol for AC-MS:

-

Probe Synthesis: Synthesize an analog of the dimethyl-pyrrolidinyl-morpholine scaffold containing a reactive group (e.g., a carboxylic acid or an amine) on a part of the molecule that is not expected to be critical for target binding. This can be determined through initial structure-activity relationship (SAR) studies.

-

Immobilization: Covalently attach the synthesized probe to a solid support, such as NHS-activated sepharose beads.

-

Cell Lysate Preparation: Prepare a native cell lysate from a relevant cell line or tissue.

-

Affinity Capture: Incubate the immobilized probe with the cell lysate to allow for target binding.

-

Washing: Wash the beads extensively with a series of buffers of increasing stringency to remove non-specifically bound proteins.

-

Elution: Elute the specifically bound proteins from the beads. This can be achieved by changing the pH, increasing the salt concentration, or by competing with an excess of the free (non-immobilized) dimethyl-pyrrolidinyl-morpholine compound. The latter is a crucial control to ensure that the eluted proteins are binding specifically to the scaffold.

-

Protein Identification: Identify the eluted proteins using one-dimensional gel electrophoresis followed by in-gel digestion and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Caption: A streamlined workflow for target identification using AC-MS.

This technique offers a more robust way to capture target proteins, especially those with weak or transient interactions.[21]

Principle: A photo-reactive group (e.g., a benzophenone or an aryl azide) is incorporated into the structure of the dimethyl-pyrrolidinyl-morpholine scaffold. Upon exposure to UV light, this group becomes highly reactive and forms a covalent bond with any nearby protein, effectively "trapping" the target. The labeled protein can then be identified using a tag (e.g., biotin) that is also incorporated into the probe.

Target Deconvolution in Phenotypic Screens

If a dimethyl-pyrrolidinyl-morpholine derivative has been identified through a phenotypic screen (i.e., it elicits a desirable biological response in cells or an organism without prior knowledge of its target), the following methods can be employed to "deconvolute" or identify the target responsible for the observed phenotype.

DARTS is a powerful, label-free method for identifying the protein targets of small molecules.[22][23][24][25][26]

Principle: The binding of a small molecule to its target protein often leads to a conformational change that makes the protein more resistant to degradation by proteases. In a DARTS experiment, a cell lysate is treated with the dimethyl-pyrrolidinyl-morpholine compound and then subjected to limited proteolysis. The target protein will be protected from degradation and can be identified by comparing the protein bands on a gel from the treated and untreated samples.

Detailed Protocol for DARTS:

-

Cell Lysate Preparation: Prepare a native cell lysate.

-

Compound Treatment: Treat aliquots of the lysate with the dimethyl-pyrrolidinyl-morpholine compound at various concentrations. Include a vehicle control (e.g., DMSO).

-

Protease Digestion: Add a protease (e.g., pronase or thermolysin) to each aliquot and incubate for a specific time to allow for partial digestion.

-

Gel Electrophoresis: Separate the proteins by SDS-PAGE.

-

Band Analysis: Visualize the protein bands by staining (e.g., with Coomassie blue or silver stain). Look for bands that are present or more intense in the compound-treated lanes compared to the control lane.

-

Protein Identification: Excise the protected protein band from the gel and identify the protein by mass spectrometry.

Caption: The experimental workflow for the DARTS technique.

CETSA is another label-free method that can be used to confirm target engagement in a cellular context.[27][28][29][30][31]

Principle: The binding of a ligand to a protein can increase its thermal stability. In CETSA, intact cells or cell lysates are treated with the dimethyl-pyrrolidinyl-morpholine compound and then heated to a range of temperatures. The aggregated, denatured proteins are removed, and the amount of soluble target protein remaining is quantified. An increase in the melting temperature of a protein in the presence of the compound indicates a direct binding interaction.

Detailed Protocol for CETSA:

-

Cell Treatment: Treat intact cells or cell lysates with the dimethyl-pyrrolidinyl-morpholine compound or a vehicle control.

-

Heating: Heat the samples to a range of temperatures.

-

Lysis and Centrifugation: Lyse the cells (if using intact cells) and centrifuge to pellet the aggregated proteins.

-

Quantification of Soluble Protein: Collect the supernatant and quantify the amount of the suspected target protein using methods such as Western blotting or mass spectrometry.

-

Melting Curve Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound confirms target engagement.

Protein Microarrays: A High-Throughput Approach

Protein microarrays offer a high-throughput method to screen a small molecule against thousands of purified proteins simultaneously.[32][33][34][35]

Principle: A large number of different proteins are immobilized in a spatially defined array on a glass slide. The array is then incubated with a fluorescently labeled version of the dimethyl-pyrrolidinyl-morpholine scaffold. Binding is detected by scanning the microarray for fluorescent spots, and the identity of the target protein is known from its position on the array.

IV. Target Validation: From Interaction to Function

Identifying a protein that binds to the dimethyl-pyrrolidinyl-morpholine scaffold is a significant milestone, but it is not the end of the journey. The next critical phase is to validate that the interaction with this target is responsible for the compound's biological activity.

Biochemical Assays: Probing Target Function

Once a putative target has been identified, its function must be assessed in the presence of the dimethyl-pyrrolidinyl-morpholine compound.

-

Enzyme Inhibition Assays: If the identified target is an enzyme, its activity can be measured in the presence of varying concentrations of the compound to determine if the compound is an inhibitor or an activator. For example, if a kinase is identified, a kinase activity assay can be performed to measure the transfer of phosphate from ATP to a substrate.[36][37][38][39][40]

-

Receptor Binding Assays: If the target is a receptor, a radioligand binding assay or a fluorescence-based binding assay can be used to determine the affinity of the compound for the receptor and whether it acts as an agonist or an antagonist.

Cellular Assays: Confirming Mechanism of Action in a Biological Context

Cellular assays are crucial for confirming that the interaction between the compound and its target leads to a functional consequence in a living system.

-

Target Knockdown or Knockout: Using techniques like RNA interference (RNAi) or CRISPR-Cas9 to reduce or eliminate the expression of the target protein in cells. If the dimethyl-pyrrolidinyl-morpholine compound is no longer active in these cells, it provides strong evidence that the identified protein is indeed the relevant target.

-

Overexpression Studies: Conversely, overexpressing the target protein in cells may sensitize them to the effects of the compound.

-

Cellular Pathway Analysis: Investigating the downstream signaling pathways affected by the compound can provide further evidence for its mechanism of action. For example, if the target is a kinase in a specific signaling pathway, the phosphorylation status of downstream substrates can be measured by Western blotting.

The following table provides a summary of the recommended experimental approaches for target identification and validation of dimethyl-pyrrolidinyl-morpholine scaffolds.

| Experimental Approach | Principle | Key Advantages |

| In Silico Prediction | ||

| Pharmacophore Modeling | 3D arrangement of chemical features | Rapid, cost-effective, generates hypotheses |

| Target Identification | ||

| Affinity Chromatography-MS | Immobilized compound captures binding proteins | Identifies direct binders, well-established |

| DARTS | Ligand binding protects from proteolysis | Label-free, uses native compound |

| CETSA | Ligand binding increases thermal stability | Confirms target engagement in cells |

| Protein Microarrays | High-throughput screening against purified proteins | Screens thousands of targets simultaneously |

| Target Validation | ||

| Biochemical Assays | Measures effect on target's molecular function | Quantifies potency and mechanism (e.g., IC50) |

| Cellular Assays | Assesses functional consequences in cells | Confirms on-target activity in a biological context |

V. Conclusion and Future Directions

The dimethyl-pyrrolidinyl-morpholine scaffold represents a promising new area for drug discovery. Its unique combination of two privileged heterocyclic motifs suggests a high likelihood of interaction with a diverse range of biological targets. This technical guide has outlined a systematic and logical approach to unraveling the therapeutic potential of this novel scaffold. By integrating in silico prediction with robust experimental target identification and validation methodologies, researchers can efficiently navigate the path from a promising chemical entity to a well-characterized lead compound with a clear mechanism of action. The journey to understanding the full pharmacological profile of dimethyl-pyrrolidinyl-morpholine derivatives will undoubtedly be a challenging but rewarding one, with the potential to deliver next-generation therapeutics for a variety of human diseases.

References

- Zhao, Q., et al. (2020). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 10(14), e3685.

-

Celtarys Research. (2024, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

- Lomenick, B., et al. (2011). Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification. Methods in Molecular Biology, 756, 219–230.

- Pai, M. Y., et al. (2015). Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification. Current Protocols in Chemical Biology, 7(4), 231–247.

- Li, Z., et al. (2019). A Semi-Quantitative Drug Affinity Responsive Target Stability (DARTS) assay for studying Rapamycin/mTOR interaction. Journal of Visualized Experiments, (150), e59912.

- Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1444, 153–172.

- Lomenick, B., et al. (2009). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology, 4(11), 949–957.

-

Domainex. (2021, March 25). Biochemical kinase assay to improve potency and selectivity. Retrieved from [Link]

-

Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]

- Lenci, E., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(3), 374–391.

- Robers, M. B., et al. (2018). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Journal of the American Chemical Society, 140(30), 9431–9434.

-

BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]

- Bhat, M. A., et al. (2024). Unveiling the research directions for pyrrolidine-based small molecules as versatile antidiabetic and anticancer agents. Journal of Biomolecular Structure & Dynamics, 1–20.

- Bradner, J. E., et al. (2006). Small-molecule microarrays as tools in ligand discovery. Chemical Society Reviews, 35(8), 669–678.

-

International Biopharmaceutical Industry. (n.d.). Small Molecule Microarrays: An established Hit-identification Technique with New Potential for Challenging Targets. Retrieved from [Link]

-

Koehler Lab. (n.d.). Small molecule microarray screening. Retrieved from [Link]

- Lenci, E., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(3), 374–391.

-

News-Medical.Net. (2020, December 2). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

-

CETSA. (n.d.). CETSA. Retrieved from [Link]

- Kaser, D., et al. (2017). Pharmacophore modeling and in silico toxicity assessment of potential anticancer agents from African medicinal plants. Drug Design, Development and Therapy, 11, 2213–2235.

- Lenci, E., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery.

-

University of Nottingham. (n.d.). Applications of Protein Arrays for Small Molecule Drug Discovery and Characterization. Retrieved from [Link]

-

EMBL-EBI. (n.d.). High-throughput: Affinity purification mass spectrometry. Retrieved from [Link]

- Corson, T. W., & Crews, C. M. (2007). Small molecule target identification using photo-affinity chromatography. Methods in Molecular Biology, 360, 149–165.

- Quezia, B., et al. (2021). Affinity Selection Mass Spectrometry (AS-MS) as a Tool for Prospecting Target Ligands. Brazilian Journal of Analytical Chemistry, 8(31), 1-5.

- Lenci, E., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery.

- Zhang, T., et al. (2019). Accelerating the Throughput of Affinity Mass Spectrometry-Based Ligand Screening toward a G Protein-Coupled Receptor. Analytical Chemistry, 91(15), 9883–9890.

- El-Naggar, M., et al. (2020).

- Lenci, E., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. Semantic Scholar.

- Nguyen, T. H., et al. (2024). In silico identification of novel heterocyclic compounds combats Alzheimer's disease through inhibition of butyrylcholinesterase enzymatic activity. Journal of Biomolecular Structure & Dynamics, 42(20), 10890–10910.

-

Baran Lab. (2020, November 14). Bioisosteres v2 - Recent Trends and Tactics. Retrieved from [Link]

- Singh, S., & Singh, R. K. (2016). Input of Isosteric and Bioisosteric Approach in Drug Design.

- Pauli, G. F., et al. (2020). Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries.

- Xue, B., et al. (2024). Novel target identification towards drug repurposing based on biological activity profiles. PLOS ONE, 19(5), e0319865.